Piperidine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperine can be synthesized through several methods. One common method involves the condensation of piperidine with piperic acid. The reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of piperine often involves extraction from black pepper using organic solvents such as ethanol or dichloromethane. The extract is then purified through crystallization or chromatography to obtain pure piperine .
Chemical Reactions Analysis
Types of Reactions: Piperine undergoes various chemical reactions, including:
Oxidation: Piperine can be oxidized to form piperonal, a compound used in the fragrance industry.
Reduction: Reduction of piperine can yield piperidine, a valuable intermediate in organic synthesis.
Substitution: Piperine can undergo substitution reactions, particularly at the methylenedioxy group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Piperonal.
Reduction: Piperidine.
Substitution: Various halogenated derivatives.
Scientific Research Applications
Piperine has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: Used in the fragrance and flavor industries due to its aromatic properties.
Mechanism of Action
Piperine exerts its effects through multiple mechanisms:
Molecular Targets: Piperine interacts with various molecular targets, including enzymes, receptors, and ion channels.
Comparison with Similar Compounds
Chavicine: An isomer of piperine found in black pepper.
Piperidine: A structural analog of piperine, used as an intermediate in organic synthesis.
Piperonal: An oxidation product of piperine, used in the fragrance industry.
Uniqueness: Piperine is unique due to its dual role as a flavoring agent and a bioactive compound with diverse pharmacological properties. Its ability to modulate multiple signaling pathways and interact with various molecular targets makes it a valuable compound for research and industrial applications .
Biological Activity
Piperidine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-, also known as 1-BCP (CAS: 111479-04-0), is a compound that has garnered interest due to its potential biological activities. This article aims to summarize the available research on its biological effects, mechanisms of action, and relevant case studies.
Molecular Formula: C15H17NO3
Molar Mass: 259.3 g/mol
Structural Information: The compound features a piperidine ring linked to a benzodioxole moiety through an α,β-unsaturated carbonyl group.
Biological Activity Overview
Research indicates that Piperidine derivatives exhibit various biological activities, including antioxidant properties, modulation of metabolic processes, and potential therapeutic effects in endurance and fatigue.
- Antioxidant Activity : Piperidine derivatives have been shown to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) in animal models . This suggests a protective role against oxidative stress.
- Metabolic Effects : In a study involving mice subjected to swimming endurance tests, treatment with 1-BCP significantly increased liver and muscle glycogen levels while decreasing lactic acid and blood urea nitrogen levels. This indicates improved metabolic efficiency and reduced fatigue .
Case Studies
A notable study investigated the effects of 1-BCP on swimming endurance in mice. The results are summarized in the following table:
Treatment Group | Dose (mmol/kg) | Swimming Time to Exhaustion (minutes) | Liver Glycogen (mg/g) | Muscle Glycogen (mg/g) | Lactic Acid (mmol/L) | Blood Urea Nitrogen (mg/dL) |
---|---|---|---|---|---|---|
Control | - | 25 ± 5 | 10 ± 2 | 15 ± 3 | 5.5 ± 0.5 | 30 ± 4 |
1-BCP | 0.1 | 35 ± 6* | 15 ± 3* | 20 ± 4* | 4.0 ± 0.4* | 25 ± 3* |
1-BCP | 0.2 | 40 ± 7* | 20 ± 4* | 25 ± 5* | 3.0 ± 0.3* | 20 ± 2* |
This study demonstrates that Piperidine derivatives can enhance physical performance and metabolic health in animal models.
Additional Findings
Further investigations into the pharmacological properties of Piperidine derivatives have indicated their potential as modulators of drug metabolism enzymes like cytochrome P450 . This could have implications for drug-drug interactions and the pharmacokinetics of co-administered medications.
Properties
CAS No. |
23434-86-8 |
---|---|
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H17NO3/c17-15(16-8-2-1-3-9-16)7-5-12-4-6-13-14(10-12)19-11-18-13/h4-7,10H,1-3,8-9,11H2/b7-5+ |
InChI Key |
BLPUOQGPBJPXRL-FNORWQNLSA-N |
SMILES |
C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) |
Synonyms |
3,4-methylenedioxycinnamylpiperidine antiepilepserine antiepilepsirine antiepilepsirinum ilepcimide ilepcimide, (E)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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